molecular formula C6H3BrN2O2 B2767666 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 41153-83-7

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B2767666
CAS No.: 41153-83-7
M. Wt: 215.006
InChI Key: BAIKAFHUTPGNTK-UHFFFAOYSA-N
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Description

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities. This compound is part of the benzo[c][1,2,5]oxadiazole family, known for their pharmacological properties, including anticancer potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide typically involves a multi-step process. One common method starts with 4-bromo-2-nitroaniline as the precursor. The reaction involves the following steps :

    Stage 1: A stirred solution of potassium hydroxide in ethanol is treated with 4-bromo-2-nitroaniline at 47°C. The mixture is then heated to 65°C for 2 hours.

    Stage 2: The reaction mixture is cooled to 2°C and treated with aqueous sodium hypochlorite. The temperature is maintained below 5°C for 90 minutes. The mixture is then warmed to room temperature and stirred for an additional 18 hours.

The resulting product is filtered, washed with water, and dried to obtain this compound as a red solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with molecular targets and pathways related to hypoxia. It is believed to inhibit hypoxia-inducing factor-1 (HIF-1), a key player in tumor cell survival and metastasis . By targeting HIF-1, the compound can potentially disrupt the hypoxic environment that supports tumor growth.

Comparison with Similar Compounds

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide can be compared with other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects . Some similar compounds include:

  • Benzo[c][1,2,5]oxadiazole
  • Benzo[c][1,2,5]thiadiazole

The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIKAFHUTPGNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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